ベチュリン酸メチルエステル

概要

説明

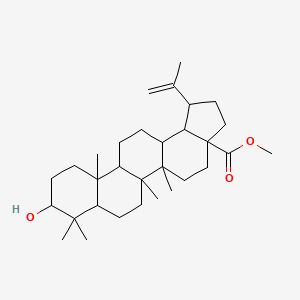

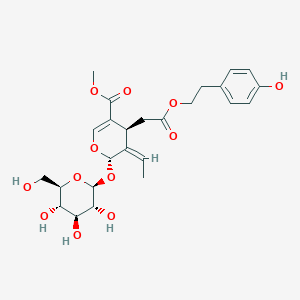

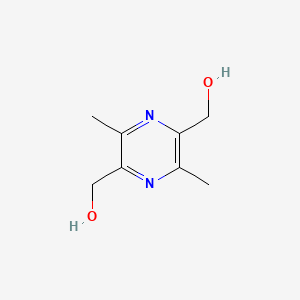

ベチュリン酸メチルエステルは、ベチュリン酸から誘導された五環性トリテルペノイド化合物です。抗炎症、抗菌、抗ウイルス、抗腫瘍特性など、多様な生物活性で知られています。この化合物は、特に白樺の樹皮など、さまざまな植物に含まれています。その化学構造は、28位にメチルエステル基を持つルパン骨格で構成されています。

2. 製法

合成経路と反応条件: ベチュリン酸メチルエステルは、いくつかの方法で合成することができます。 一般的なアプローチの1つは、ベチュリン酸をヨウ化メチルまたはトリメチルシリルジアゾメタンでアルキル化し、80%以上の高い収率で生成物を得る方法です 。 別の有効な方法は、ベチュリン酸をジエチルエーテル中でジアゾメタンと反応させる方法です .

工業生産方法: ベチュリン酸メチルエステルの工業生産は、一般的に、天然資源からベチュリン酸を抽出し、続いて化学修飾を行う方法で行われます。抽出プロセスでは、多くの場合、エタノールまたはメタノールなどの溶媒を使用して、植物材料からベチュリン酸を分離します。その後、制御された条件下でメチル化反応が行われ、大量のベチュリン酸メチルエステルが生成されます。

科学的研究の応用

化学:

- さまざまな生物活性化合物の合成のための出発物質として使用されます。

- 新しい合成方法の開発に利用されています。

生物学:

医学:

- 癌細胞のアポトーシスを誘導することで、有望な抗腫瘍活性を示しています。

- HIVを含むウイルス感染症の治療における潜在的な用途について調査されています .

産業:

- その抗炎症特性により、化粧品やスキンケア製品の製造に使用されています。

作用機序

ベチュリン酸メチルエステルは、さまざまな分子標的と経路を通じてその効果を発揮します。癌細胞のアポトーシスを誘導し、内因性経路を活性化することで、細胞死を引き起こします。 このプロセスには、ミトコンドリアからのシトクロムcの放出と、カスパーゼの活性化が含まれます 。 さらに、ベチュリン酸メチルエステルは脂質膜と相互作用し、その完全性を破壊し、細菌細胞の細胞溶解を引き起こします .

生化学分析

Biochemical Properties

Methyl betulinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit topoisomerase, an enzyme involved in DNA replication . Additionally, methyl betulinate interacts with cytochrome P450 monooxygenases, which are essential for its metabolic conversion . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic applications.

Cellular Effects

Methyl betulinate exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in tumor cells by accumulating in the mitochondria and causing cell death through apoptosis . Furthermore, methyl betulinate influences cell signaling pathways, gene expression, and cellular metabolism. It has been reported to affect the PI3K-Akt pathway, which is crucial for cell survival and proliferation . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of methyl betulinate involves several key interactions at the molecular level. It binds to and inhibits topoisomerase, leading to DNA damage and apoptosis in cancer cells . Additionally, methyl betulinate induces apoptosis by directly affecting mitochondria, resulting in the release of cytochrome c and subsequent caspase activation . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl betulinate have been studied over time. The compound exhibits stability under various conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that methyl betulinate maintains its efficacy in inducing apoptosis in tumor cells over extended periods . These findings highlight the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of methyl betulinate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, methyl betulinate can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining optimal therapeutic dosages for safe and effective use.

Metabolic Pathways

Methyl betulinate is involved in several metabolic pathways. It undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy. Additionally, methyl betulinate affects metabolic flux and metabolite levels, further influencing its pharmacological properties .

Transport and Distribution

Within cells and tissues, methyl betulinate is transported and distributed through interactions with specific transporters and binding proteins. It has a high affinity for lipid membranes, facilitating its accumulation in cellular compartments . This distribution pattern is essential for its therapeutic effects, as it ensures the compound reaches its target sites within the body.

Subcellular Localization

Methyl betulinate exhibits specific subcellular localization, primarily accumulating in the mitochondria . This localization is critical for its activity, as it enables the compound to induce apoptosis by directly affecting mitochondrial function. Additionally, post-translational modifications and targeting signals may direct methyl betulinate to specific cellular compartments, further influencing its activity and function .

準備方法

Synthetic Routes and Reaction Conditions: Methyl betulinate can be synthesized through several methods. One common approach involves the alkylation of betulinic acid with methyl iodide or trimethylsilyldiazomethane, yielding a high product yield of over 80% . Another effective method is the reaction of betulinic acid with diazomethane in diethyl ether .

Industrial Production Methods: Industrial production of methyl betulinate typically involves the extraction of betulinic acid from natural sources, followed by chemical modification. The extraction process often uses solvents like ethanol or methanol to isolate betulinic acid from plant materials. Subsequent methylation reactions are carried out under controlled conditions to produce methyl betulinate in large quantities.

化学反応の分析

反応の種類: ベチュリン酸メチルエステルは、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ピリジン二クロム酸錯体と無水酢酸をジメチルホルムアミド中で使用して、ベチュリン酸をベチュロン酸に酸化することができます.

還元: C2-4アルコール中で水素化ホウ素ナトリウムを使用して、ベチュロン酸をαおよびβ異性体に還元することができます.

置換: ベチュリン酸メチルエステルは、アミノ化、エステル化、スルホン化、アルキル化などの反応によって官能基化することができます.

主な生成物: これらの反応から生成される主な生成物には、第四級アンモニウム塩やテトラヒドロピリジン誘導体など、ベチュリン酸メチルエステルのさまざまな誘導体が含まれ、これらは著しい生物活性を示しています .

類似化合物との比較

ベチュリン酸メチルエステルは、ベチュリン酸、ベチュリン、ベチュロン酸、23-ヒドロキシベチュリン酸などの他のルパン型トリテルペノイドと構造的に類似しています 。 ベチュリン酸メチルエステルは、生物活性と溶解性を高める独特のメチルエステル基を持っているため、際立っています。

類似化合物:

- ベチュリン酸

- ベチュリン

- ベチュロン酸

- 23-ヒドロキシベチュリン酸

これらの化合物は、類似の生物活性を共有していますが、化学構造と特定の用途が異なります。

特性

IUPAC Name |

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-25,32H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZIMRUZBOZIBC-JVRMVBBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2259-06-5 | |

| Record name | Methyl betulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Methyl Betulinate?

A1: Methyl Betulinate demonstrates promising cytotoxic activity against various cancer cell lines. Notably, it exhibits significant growth inhibition of nonsmall cell lung cancer cells (A549 cells) []. Research also suggests potential antibacterial and antifungal properties for Methyl Betulinate derivatives [].

Q2: What is the chemical structure and formula of Methyl Betulinate?

A2: While the provided abstracts do not explicitly detail the structural characterization data, Methyl Betulinate is a naturally occurring pentacyclic triterpenoid. Its molecular formula is C31H50O3, and its molecular weight is 470.73 g/mol. More detailed structural information can be obtained from chemical databases or other research publications focusing on its structural elucidation.

Q3: From which plant sources has Methyl Betulinate been isolated?

A3: Methyl Betulinate has been identified in various plant species. The provided research articles report its isolation from the leaves of Arbutus pavarii [], the seeds of Ziziphus jujuba var. spinosa [], and the fruits of Melaleuca quinquenervia []. This suggests a potentially wide distribution of this compound in the plant kingdom.

Q4: Are there any studies investigating the structure-activity relationship (SAR) of Methyl Betulinate and its derivatives?

A4: Yes, at least one study explored the SAR of Methyl Betulinate. Researchers synthesized N-Heterocyclic analogues of Methyl Betulinate and evaluated their antibacterial and antifungal properties []. This research provides valuable insights into how structural modifications can influence the biological activity of Methyl Betulinate derivatives.

Q5: Have any specific molecular targets for Methyl Betulinate's cytotoxic activity been identified?

A5: The provided abstracts do not mention specific molecular targets for Methyl Betulinate. Further research is needed to elucidate the precise mechanisms underlying its cytotoxic effects, including identifying potential target proteins or pathways.

Q6: What analytical techniques have been employed to identify and quantify Methyl Betulinate in plant extracts?

A6: While not explicitly stated, it's highly likely that researchers employed a combination of chromatographic techniques, such as silica gel column chromatography, ODS column chromatography, and potentially High-Performance Liquid Chromatography (HPLC), to isolate and purify Methyl Betulinate [, , , ]. Structural confirmation likely involved spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

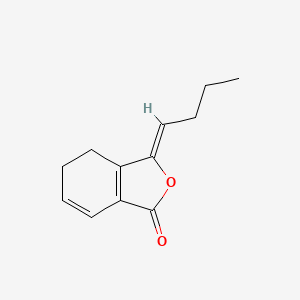

![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)

![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)